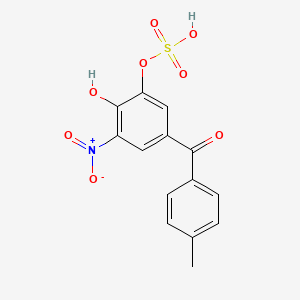

Tolcapone Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .

Industrial Production Methods

Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .

Analyse Chemischer Reaktionen

Types of Reactions

Tolcapone Sulfate undergoes several types of chemical reactions, including:

Oxidation: Tolcapone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the nitro group present in Tolcapone.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .

Wissenschaftliche Forschungsanwendungen

Tolcapone Sulfate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study COMT inhibition and related enzymatic processes.

Biology: Investigated for its effects on neurotransmitter levels and brain function.

Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa therapy.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Wirkmechanismus

Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to Tolcapone.

Opicapone: A newer COMT inhibitor with a longer duration of action and a more favorable safety profile.

Uniqueness of Tolcapone Sulfate

This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .

Eigenschaften

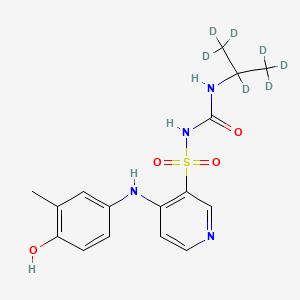

Molekularformel |

C14H11NO8S |

|---|---|

Molekulargewicht |

353.31 g/mol |

IUPAC-Name |

[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |

InChI-Schlüssel |

HUWFZTJFROTQFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)

![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)

![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)

![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)